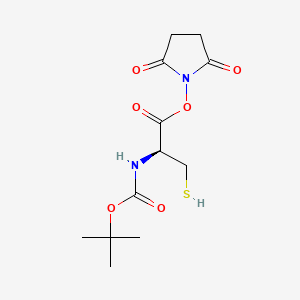
(S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amino acids and peptides. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
In an industrial setting, the production of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems allow for continuous production and can be more efficient and sustainable compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: TFA in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of thiol groups.
Substitution: Removal of the Boc group to yield the free amine.
科学研究应用
(S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for amino acids during peptide synthesis to prevent unwanted side reactions.
Drug Development: Employed in the synthesis of peptide-based drugs and other bioactive compounds.
Bioconjugation: Utilized in the modification of proteins and other biomolecules for various biochemical assays.
作用机制
The mechanism of action of (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate primarily involves the protection and deprotection of amino groups. The Boc group is added to the amino group under basic conditions, forming a stable carbamate linkage. This protects the amino group from reacting with other reagents during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
相似化合物的比较
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid
- Nα-Boc-L-2,3-diaminopropionic acid
Uniqueness
(S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate is unique due to the presence of both a Boc-protected amino group and a thiol group. This dual functionality allows for versatile applications in peptide synthesis and bioconjugation, where selective protection and modification of functional groups are crucial.
属性
分子式 |
C12H18N2O6S |
|---|---|
分子量 |
318.35 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate |
InChI |
InChI=1S/C12H18N2O6S/c1-12(2,3)19-11(18)13-7(6-21)10(17)20-14-8(15)4-5-9(14)16/h7,21H,4-6H2,1-3H3,(H,13,18)/t7-/m1/s1 |
InChI 键 |
BUVBTOXFDFSARL-SSDOTTSWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CS)C(=O)ON1C(=O)CCC1=O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CS)C(=O)ON1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















